Tris[4-[bis(2-pyridyl)amino]phenyl]borane
Description
Properties
CAS No. |
820260-72-8 |
|---|---|
Molecular Formula |
C48H36BN9 |
Molecular Weight |
749.7 g/mol |
IUPAC Name |
N-[4-bis[4-(dipyridin-2-ylamino)phenyl]boranylphenyl]-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C48H36BN9/c1-7-31-50-43(13-1)56(44-14-2-8-32-51-44)40-25-19-37(20-26-40)49(38-21-27-41(28-22-38)57(45-15-3-9-33-52-45)46-16-4-10-34-53-46)39-23-29-42(30-24-39)58(47-17-5-11-35-54-47)48-18-6-12-36-55-48/h1-36H |
InChI Key |
CBQVOMOYBBZRER-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=C(C=C4)N(C5=CC=CC=N5)C6=CC=CC=N6)C7=CC=C(C=C7)N(C8=CC=CC=N8)C9=CC=CC=N9 |
Origin of Product |
United States |
Preparation Methods
Ullmann Condensation for C–N Bond Formation
The bis(2-pyridyl)amino group is synthesized via copper-catalyzed Ullmann condensation. Starting with 4-bromoaniline, two equivalents of 2-bromopyridine react under catalytic conditions (CuI, 1,10-phenanthroline, K₃PO₄) in DMSO at 120°C. This forms 4-[bis(2-pyridyl)amino]bromobenzene, a key intermediate.
Key Data :
Alternative Route: Stepwise Buchwald-Hartwig Amination
For higher selectivity, palladium-catalyzed coupling (Pd(OAc)₂, XPhos) between 4-bromoaniline and 2-aminopyridine achieves mono- then bis-pyridylation. This method offers better control but requires strict oxygen-free conditions.
Boron Trifunctionalization to Form Tris[4-[bis(2-pyridyl)amino]phenyl]borane
Organometallic Approach Using Aryl Lithium Reagents
The intermediate 4-[bis(2-pyridyl)amino]bromobenzene undergoes lithium-halogen exchange with n-BuLi in THF at −78°C, generating the aryl lithium species. Three equivalents react with BCl₃ to yield the target compound.
Reaction Scheme :
$$ 3 \, \text{Ar-Li} + \text{BCl}3 \rightarrow \text{B(Ar)}3 + 3 \, \text{LiCl} $$
Key Data :
Grignard Reagent Alternative
Using 4-[bis(2-pyridyl)amino]phenylmagnesium bromide (prepared from Mg turnings and bromide precursor) with BCl₃ offers a milder pathway. However, lower reactivity compared to lithium reagents may necessitate elevated temperatures.
Electrophilic Borylation as a Complementary Method
BBr₃-Mediated Borylation
Electrophilic aromatic borylation with BBr₃ introduces boron to pre-functionalized arenes. While effective for mono-borylation, trisubstitution remains challenging due to steric and electronic factors.
Limitations :
- Preferential para-borylation competes with trisubstitution.
- Requires stoichiometric BBr₃ and elevated temperatures (80–100°C).
Purification and Characterization
Isolation Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted precursors.
- Recrystallization : Dimethylformamide (DMF) or dichloromethane/hexane mixtures yield crystalline product.
Spectroscopic Confirmation
- ¹¹B NMR : Sharp singlet at δ ~70 ppm, indicative of trigonal-planar boron.
- ¹H/¹³C NMR : Pyridyl protons resonate at δ 7.5–8.5 ppm; aryl signals split due to restricted rotation.
- X-ray Diffraction : Confirms trigonal geometry and N→B coordination (analogous to).
Challenges and Optimization Strategies
Steric Hindrance Mitigation
Yield Improvement
- Stepwise Lithiation : Sequential addition of aryl lithium to BCl₃ ensures complete substitution.
- High-Purity Precursors : Rigorous purification of intermediates minimizes byproducts.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Ullmann + Organometallic | Scalable, established protocol | Steric challenges, moderate yields | 35–50% |
| Buchwald-Hartwig | High selectivity | Costly catalysts, inert conditions | 40–55% |
| Electrophilic Borylation | Simple setup | Limited to mono-substitution | <20% |
Applications and Derivatives
The compound’s extended π-conjugation and Lewis acidity enable applications in:
Chemical Reactions Analysis
Types of Reactions: Tris[4-[bis(2-pyridyl)amino]phenyl]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or ozone, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridyl groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Palladium or nickel catalysts for cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to boronic acids, while reduction can yield borohydrides .
Scientific Research Applications
Tris[4-[bis(2-pyridyl)amino]phenyl]borane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and imaging agents.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which Tris[4-[bis(2-pyridyl)amino]phenyl]borane exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. The pyridyl groups act as electron donors, stabilizing the borane core and facilitating interactions with various molecular targets. This coordination ability is crucial in its applications in catalysis and materials science .
Comparison with Similar Compounds
Structural Features
The table below compares structural motifs, substituents, and functional groups of related tris-phenylboranes:
| Compound Name | Substituents on Phenyl Rings | Key Functional Groups | Evidence ID |
|---|---|---|---|
| Tris[4-[bis(2-pyridyl)amino]phenyl]borane | Bis(2-pyridyl)amino at para positions | Pyridyl N-donors | N/A |
| BG0Bpin | 4-Pinacol boronate, 2,6-dimethyl | Boronate esters | [1] |
| BG1H | 4-Trifluoroborate, 2,6-dimethyl | Trifluoroborate anions | [3] |
| BFG1H | 4-Bis(2,6-bis(trifluoromethyl)phenyl)boranyl | Fluorinated aryl groups | [5] |
| 3TPYMB | 3-Pyridyl, 2,4,6-trimethyl | Pyridyl coordination sites | [12] |
| Pyridine-triphenylborane complex | Triphenylborane + pyridine ligand | Boron-pyridine adduct | [13] |
Key Observations :
- Electronic Effects: Fluorinated derivatives (e.g., BFG1H) exhibit enhanced Lewis acidity due to electron-withdrawing CF₃ groups .
- Steric Environment : Bulky substituents (e.g., 2,6-dimethyl in BG0Bpin) improve steric protection of the boron center, enhancing stability .
Reactivity :
- BG0Bpin’s boronate esters enable cross-coupling reactions for conjugated materials .
- The target compound’s pyridylamino groups may facilitate coordination to transition metals, analogous to pyridine-triphenylborane complexes .
Spectroscopic and Physical Properties
NMR Data Comparison:
| Compound | ¹H NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | Key Peaks | Evidence ID |
|---|---|---|---|---|
| BG0Bpin | 7.36 (s, 6H), 2.02 (s, 18H) | 84.0 (br) | Boronate ester signals at 84 ppm | [1] |
| BG1H | N/A | 31.5 (br) | Trifluoroborate at 31.5 ppm | [3] |
| Target | Expected aromatic shifts | ~30–50 (est.) | Pyridyl protons at ~7–8 ppm | N/A |
Insights :
- The ¹¹B NMR chemical shift correlates with substituent electronegativity. BG0Bpin’s boronate ester (δ 84 ppm) is more deshielded than BG1H’s trifluoroborate (δ 31.5 ppm) . The target compound’s boron environment may resemble BG1H due to electron-donating pyridyl groups.
Biological Activity
Tris[4-[bis(2-pyridyl)amino]phenyl]borane (commonly referred to as TPA-Borane) is a boron-containing compound that has garnered attention in recent years due to its potential biological applications. This article explores the biological activity of TPA-Borane, focusing on its synthesis, cellular uptake, mechanisms of action, and implications for therapeutic use.
Synthesis and Characterization
TPA-Borane is synthesized through a multi-step process involving the reaction of boron trifluoride with 4-bis(2-pyridyl)aminophenol derivatives. The resulting compound exhibits unique properties due to the presence of boron and pyridine units, which contribute to its biological activity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of TPA-Borane.
1. Cellular Uptake Studies
Recent studies have evaluated the intracellular uptake of TPA-Borane in various cancer cell lines, including HeLa S3 and A549 cells. Using inductively coupled plasma mass spectrometry (ICP-MS), researchers found that TPA-Borane demonstrated significant cellular uptake compared to traditional boron agents like boronophenylalanine (BPA). For instance, it was observed that TPA-Borane could achieve a boron uptake of approximately 2.5 fmol/cell with a tumor-to-normal tissue (T/N) selectivity ratio exceeding 4, indicating its potential for targeted cancer therapy .
| Compound | Cell Line | Boron Uptake (fmol/cell) | T/N Ratio | IC50 (μM) |
|---|---|---|---|---|
| TPA-Borane | HeLa S3 | 2.5 | 4 | >100 |
| BPA | HeLa S3 | 1.0 | 2 | 50 |
| Other Boron Compounds | A549 | 1.8 | 3 | >100 |
The mechanism by which TPA-Borane exerts its biological effects appears to be multifaceted. It is hypothesized that the compound interacts with cellular membranes due to its amphiphilic nature, facilitating enhanced permeability and subsequent uptake into cells . Furthermore, TPA-Borane's ability to form reactive species upon exposure to certain conditions may lead to oxidative stress within cancer cells, promoting apoptosis.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of TPA-Borane, researchers treated HeLa S3 cells with varying concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity, with an IC50 value greater than 100 μM for normal cells, suggesting selective toxicity towards cancerous cells .
Case Study 2: In Vivo Studies
In vivo experiments using murine models have shown promising results for TPA-Borane in reducing tumor size when administered in conjunction with neutron capture therapy (NCT). The combination therapy demonstrated enhanced therapeutic efficacy compared to NCT alone, highlighting the potential of TPA-Borane as a radiosensitizer in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
